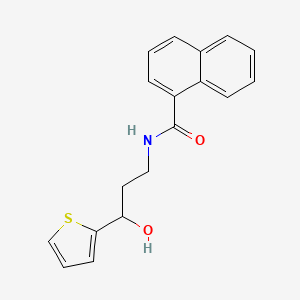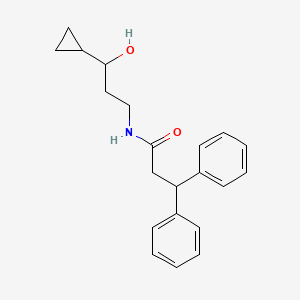
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring, a piperazine ring, and a fluorophenyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Piperazine Ring Formation: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The imidazole and piperazine rings are then coupled using a suitable linker, such as a carbonyl group, under specific conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also make it useful in the development of new polymers and coatings.
作用机制
The mechanism of action of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The fluorophenyl group can enhance binding affinity to hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(2-chlorophenyl)methanone hydrochloride
- (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone hydrochloride
- (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-methylphenyl)methanone hydrochloride
Uniqueness
The uniqueness of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride lies in its specific combination of functional groups. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity, distinguishing it from similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-fluorophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.ClH/c1-2-19-8-7-18-16(19)21-11-9-20(10-12-21)15(22)13-5-3-4-6-14(13)17;/h3-8H,2,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVARVSDKJXEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B2670904.png)





![ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate](/img/structure/B2670912.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2670913.png)



![2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2670924.png)
![2-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2670925.png)
